molecular formula C26H18N2O B5035504 2-amino-4-(4-phenylphenyl)-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-(4-phenylphenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B5035504
M. Wt: 374.4 g/mol
InChI Key: JHROIMOZXFLFRV-UHFFFAOYSA-N
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Description

2-amino-4-(4-phenylphenyl)-4H-benzo[h]chromene-3-carbonitrile is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a benzo[h]chromene core with an amino group, a phenylphenyl substituent, and a carbonitrile group, making it a molecule of interest for various scientific research applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-phenylphenyl)-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-4-(4-phenylphenyl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, in optical immunoassays, the compound acts as an optical probe that undergoes twisted intramolecular charge transfer (TICT) quenching mechanisms . In antibacterial applications, it disrupts bacterial cell walls, leading to cell death . The exact pathways and molecular targets can vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(4-phenylphenyl)-4H-benzo[h]chromene-3-carbonitrile is unique due to its specific structural features, such as the benzo[h]chromene core and the phenylphenyl substituent

Properties

IUPAC Name

2-amino-4-(4-phenylphenyl)-4H-benzo[h]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O/c27-16-23-24(20-12-10-18(11-13-20)17-6-2-1-3-7-17)22-15-14-19-8-4-5-9-21(19)25(22)29-26(23)28/h1-15,24H,28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHROIMOZXFLFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=C(C5=CC=CC=C5C=C4)OC(=C3C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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